2,4-Dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide is a compound characterized by the presence of a dichlorobenzamide structure with a morpholine substituent. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the morpholine ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound can be classified as:
The synthesis of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves an acylation reaction. The general procedure includes:
The reaction proceeds via nucleophilic attack of the amino group of 4-(morpholin-4-yl)aniline on the carbonyl carbon of the 2,4-dichlorobenzoyl chloride, leading to the formation of the desired amide product. Purification is typically achieved through recrystallization or chromatography techniques.
The molecular structure of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide can be represented as follows:
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are generally facilitated by specific reagents and conditions tailored to achieve desired transformations without affecting the morpholine moiety.
The mechanism of action for 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with biological targets, likely through modulation of receptor activity or enzyme inhibition.
Research indicates that compounds in this class can modulate pathways involved in inflammation and cell signaling .
2,4-Dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide has potential applications in:
Substituted benzamides represent a privileged scaffold in medicinal chemistry, with a documented history spanning over five decades. These compounds emerged prominently in the 1970s with the development of metoclopramide, a dopamine D₂ antagonist used for gastrointestinal motility disorders. The structural flexibility of the benzamide core allows for strategic modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Early efforts focused on modulating neurotransmitter receptors (particularly dopamine and serotonin), yielding agents like sulpiride and amisulpride for psychiatric and gastrointestinal conditions .
The evolution of benzamide derivatives accelerated with advances in synthetic chemistry and structural biology. Researchers exploited the amide bond’s conformational stability and the aromatic ring’s capacity for diverse substitution patterns. This led to compounds targeting enzymes (kinases, proteases) and protein-protein interactions, expanding into anticancer and antiparasitic domains. Patent literature reveals a significant surge in benzamide-based inventions since the 2000s, particularly featuring N-phenylbenzamides with heterocyclic appendages to enhance target specificity and metabolic stability. For example, sulfonamide-linked benzamides in kinase inhibitor patents demonstrate the scaffold’s adaptability . The continuous refinement of this chemical class underscores its enduring value in addressing unmet medical needs through rational drug design.
The structural architecture of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 250714-46-6) exemplifies key design principles for bioactive molecules. Its core consists of a dichlorinated benzoyl group linked via an amide bond to a para-substituted aniline bearing a morpholine moiety. This arrangement creates a planar, electron-deficient region (dichlorophenyl) and a three-dimensional, electron-rich domain (morpholinophenyl), facilitating diverse target interactions. The chlorine atoms at positions 2 and 4 enhance electrophilic character and membrane permeability via the halogen bond donor effect, while the morpholine nitrogen offers hydrogen-bond acceptor capability [3].
Comparative structural analysis reveals significant variations influencing biological potential:
Table 1: Structural Features of Key Benzamide Analogs with Therapeutic Potential
Compound | Core Benzamide Modification | Heterocyclic Element | Target Therapeutic Area |
---|---|---|---|
2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide | Dichlorobenzoyl / Morpholinophenyl aniline | Morpholine | Cancer / Inflammation |
EVT-3104320 (Pyrimidine analog) | Dichlorobenzoyl / Aminopyrimidinyl | Morpholine, Pyrimidine | Kinase-mediated diseases |
EVT-4516834 (Sulfonyl analog) | Dichlorobenzoyl / Sulfonyl linker | Morpholine, Nitropyrazole | Antimicrobial/antiparasitic |
The strategic placement of halogen atoms and the N-aryl morpholine group in 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide positions it as a versatile intermediate or lead structure. Its balanced amphiphilicity enables engagement with both hydrophobic binding pockets and polar enzymatic sites, a characteristic leveraged in antiproliferative agent development [3].
The morpholine ring (tetrahydro-1,4-oxazine), a saturated heterocycle featuring oxygen and nitrogen atoms, is a critical determinant of the physicochemical and pharmacological properties of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide. Its incorporation significantly impacts key parameters:
Table 2: Impact of Morpholine on Key Physicochemical Parameters
Property | Estimated Value for 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide | Contribution of Morpholine |
---|---|---|
Molecular Weight | 351.23 g/mol | +87.12 g/mol vs unsubstituted phenyl |
Calculated logP | ~3.5 (Moderate lipophilicity) | Reduces logP increase from dichloro substitution |
Hydrogen Bond Acceptors | 4 (Amide O, Amide N, Morpholine O, Morpholine N) | Provides 2 HBA sites (O and N) |
Polar Surface Area | ~40 Ų | Significant contribution (~12-15 Ų) |
Evidence suggests morpholine can influence metabolic stability. While generally resistant to oxidative metabolism, it can undergo ring cleavage under certain conditions. However, its inclusion often improves microsomal stability compared to more labile heterocycles like piperazine. In 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide, the morpholine’s steric protection of the para-aniline nitrogen likely contributes to compound stability [6]. Consequently, the morpholine ring transcends its traditional role as a mere solubilizing group, functioning as an integral component of the pharmacophore for enhanced target engagement and drug-like properties.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0